molecular formula C7H2ClF6N B066850 2-Chloro-3,6-bis(trifluoromethyl)pyridine CAS No. 175136-26-2

2-Chloro-3,6-bis(trifluoromethyl)pyridine

Cat. No. B066850
M. Wt: 249.54 g/mol
InChI Key: LXMMRMHPZYGFIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine can be achieved using 2,6-dichloropyridine as a starting material. Through a series of reactions involving halogenation and interaction with potassium trifluoroacetate, this compound is obtained. The process is noted for its use of relatively inexpensive reagents and moderate reaction conditions, yielding the desired product at a rate of 28% to 53% (Liu Cong, 2007).

Molecular Structure Analysis

The molecular structure of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, and similar compounds, is often analyzed using techniques such as X-ray crystallography. These studies reveal the arrangements of atoms within the molecule and provide insight into the compound's reactivity and interactions with other molecules. While specific studies on 2-Chloro-3,6-bis(trifluoromethyl)pyridine's structure were not identified, related research on pyridine derivatives highlights the importance of molecular structure in determining the chemical properties and potential applications of these compounds.

Chemical Reactions and Properties

2-Chloro-3,6-bis(trifluoromethyl)pyridine participates in various chemical reactions, serving as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. The compound's reactivity with 1,2- and 1,3-bisnucleophiles has been explored, showcasing its utility in organic synthesis (Manjunath Channapur et al., 2019).

Scientific Research Applications

Synthesis and Coordination Chemistry

2-Chloro-3,6-bis(trifluoromethyl)pyridine serves as a precursor in the synthesis of complex ligands for coordination with lanthanide ions. For instance, it has been used to synthesize trifunctional ligands which demonstrated the ability to bind in a tridentate mode to Ln(III) cations, highlighting its utility in creating new coordination complexes with potential applications in materials science and catalysis (Pailloux et al., 2009).

Organic Synthesis and Reactivity

This compound is involved in reactions with alkyllithium reagents, showing directing effects of the trifluoromethyl groups. This aspect is critical for regioselective lithiation, providing an easy access to functionalized trifluoromethylpyridines, which are valuable intermediates in organic synthesis (Porwisiak & Dmowski, 1994).

Material Science

In the field of materials science, 2-Chloro-3,6-bis(trifluoromethyl)pyridine has been utilized in the synthesis of novel aromatic polyimides containing both pyridine and fluorine. These polyimides exhibited excellent solubility and good thermal stability, making them promising candidates for high-performance polymer applications (Zhang et al., 2007).

Halogen Exchange Reactions

The compound is also involved in halogen exchange reactions, serving as a starting material for the synthesis of derivatives with potential utility in various synthetic pathways. This highlights its role in facilitating the synthesis of structurally diverse pyridine derivatives through selective halogen substitution (Mongin et al., 1998).

Antimicrobial Research

Furthermore, 2-Chloro-3,6-bis(trifluoromethyl)pyridine has been characterized for its potential antimicrobial activities, showcasing the broader implications of this compound beyond purely synthetic applications. This involves exploring its interactions with DNA and investigating its structural and spectroscopic properties to better understand its biological activities (Evecen et al., 2017).

properties

IUPAC Name

2-chloro-3,6-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMMRMHPZYGFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609139
Record name 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,6-bis(trifluoromethyl)pyridine

CAS RN

175136-26-2
Record name 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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